molecular formula C18H20N2O2 B11831127 3-Amino-1-(4-ethylphenyl)-4-(3-methoxyphenyl)azetidin-2-one

3-Amino-1-(4-ethylphenyl)-4-(3-methoxyphenyl)azetidin-2-one

Cat. No.: B11831127
M. Wt: 296.4 g/mol
InChI Key: UPHNHECGXZBDJR-UHFFFAOYSA-N
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Description

3-Amino-1-(4-ethylphenyl)-4-(3-methoxyphenyl)azetidin-2-one is a synthetic organic compound belonging to the azetidinone class. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of an amino group, an ethyl-substituted phenyl group, and a methoxy-substituted phenyl group attached to the azetidinone ring. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-ethylphenyl)-4-(3-methoxyphenyl)azetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be formed through a [2+2] cycloaddition reaction between an imine and a ketene.

    Introduction of Substituents: The ethyl and methoxy phenyl groups can be introduced through nucleophilic substitution reactions.

    Amination: The amino group can be introduced via reductive amination or through the use of amine protecting groups followed by deprotection.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-ethylphenyl)-4-(3-methoxyphenyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

3-Amino-1-(4-ethylphenyl)-4-(3-methoxyphenyl)azetidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-ethylphenyl)-4-(3-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(4-methylphenyl)-4-(3-methoxyphenyl)azetidin-2-one
  • 3-Amino-1-(4-ethylphenyl)-4-(4-methoxyphenyl)azetidin-2-one
  • 3-Amino-1-(4-ethylphenyl)-4-(3-hydroxyphenyl)azetidin-2-one

Uniqueness

3-Amino-1-(4-ethylphenyl)-4-(3-methoxyphenyl)azetidin-2-one is unique due to the specific combination of substituents on the azetidinone ring. The presence of both ethyl and methoxy groups, along with the amino group, imparts distinct chemical and biological properties that differentiate it from similar compounds.

Biological Activity

3-Amino-1-(4-ethylphenyl)-4-(3-methoxyphenyl)azetidin-2-one is a nitrogen-containing heterocyclic compound with a four-membered azetidine ring. Its unique structure allows for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C18H22N2O2
  • Molecular Weight : 296.36 g/mol

The presence of an amino group at the 3-position and methoxy and ethylphenyl substituents enhances its potential biological interactions.

Biological Activity Overview

Preliminary studies have suggested that this compound may exhibit several biological activities, including:

  • Anticancer Activity : Potential inhibition of tumor cell growth.
  • Enzyme Inhibition : Possible inhibition of acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways have been proposed:

  • Acetylcholinesterase Inhibition : Similar compounds have shown promise as AChE inhibitors, crucial for maintaining cholinergic neurotransmission in Alzheimer's patients .
  • Antitumor Mechanisms : The structural components may interact with various signaling pathways involved in cell proliferation and apoptosis.

Data Table: Comparative Biological Activities

Compound NameMolecular FormulaKey Biological Activity
This compoundC18H22N2O2Anticancer, AChE Inhibition
EzetimibeC24H21F2N3O3Cholesterol absorption inhibition
3-Amino-1-benzyl-4-(3-methoxyphenyl)azetidin-2-oneC19H22N2O4Anticancer effects

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally similar to this compound:

  • Anticancer Studies :
    • A study indicated that derivatives of azetidine compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the azetidine ring can enhance anticancer properties .
  • AChE Inhibition Studies :
    • Research into AChE inhibitors has highlighted the potential for compounds with similar structures to provide therapeutic benefits in Alzheimer's disease. The binding affinities of these compounds were evaluated using computational methods, revealing promising candidates for further development .

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

3-amino-1-(4-ethylphenyl)-4-(3-methoxyphenyl)azetidin-2-one

InChI

InChI=1S/C18H20N2O2/c1-3-12-7-9-14(10-8-12)20-17(16(19)18(20)21)13-5-4-6-15(11-13)22-2/h4-11,16-17H,3,19H2,1-2H3

InChI Key

UPHNHECGXZBDJR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC(=CC=C3)OC

Origin of Product

United States

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